1-(2-Hydroxycyclobutyl)piperidin-4-ol
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Overview
Description
1-(2-Hydroxycyclobutyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Mechanism of Action
Target of Action
The primary target of 1-(2-Hydroxycyclobutyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The blockade of the CCR5 receptor disrupts the HIV-1 entry process . This disruption prevents the virus from infecting cells that express the CCR5 receptor . The downstream effects of this action include resistance to R5-tropic HIV-1 infection .
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells, thereby inhibiting the progression of the infection .
Preparation Methods
The synthesis of 1-(2-Hydroxycyclobutyl)piperidin-4-ol involves several steps. One common method includes the hydrogenation of piperidine derivatives using palladium and rhodium catalysts . The synthetic route typically involves the cyclization of 2-substituted 8-nonen-4-amines via intramolecular hydroamination reactions . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
1-(2-Hydroxycyclobutyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the hydroxyl group, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-(2-Hydroxycyclobutyl)piperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(2-Hydroxycyclobutyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
Piperidin-4-ol: Similar in structure but lacks the hydroxycyclobutyl group.
Spiropiperidines: Contain a spirocyclic structure, which may impart different biological activities.
Condensed Piperidines: Have additional fused rings, altering their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(2-hydroxycyclobutyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-7-3-5-10(6-4-7)8-1-2-9(8)12/h7-9,11-12H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKSQDLXYUKFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC(CC2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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